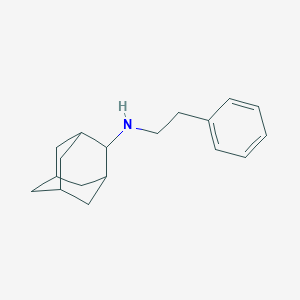![molecular formula C23H25ClN6O4S B262150 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B262150.png)
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as Triazol-Adamantane Carboxamide (TAC), and it is a member of the triazole family of compounds.
Wirkmechanismus
The mechanism of action of TAC is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. TAC has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded and damaged proteins in cells.
Biochemical and Physiological Effects:
TAC has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. TAC has also been found to inhibit the activity of the proteasome, which may have implications for the treatment of diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TAC is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, TAC has some limitations in lab experiments. It is relatively expensive to synthesize, and its solubility in water is limited, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on TAC. One area of interest is in the development of new cancer treatments based on TAC. Another area of research is in the study of TAC's effects on the proteasome and its potential implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of TAC and its potential applications in other scientific fields.
Conclusion:
In conclusion, 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a potential candidate for the development of new cancer treatments. Further research is needed to fully understand the mechanism of action of TAC and its potential applications in other scientific fields.
Synthesemethoden
The synthesis of TAC involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride and subsequent reaction with 3-chloro-1H-1,2,4-triazole. The resulting intermediate is then reacted with 4-[(5-methyl-3-isoxazolyl)amino]sulfonyl)phenylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
TAC has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research is in the field of cancer treatment. TAC has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
Produktname |
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide |
|---|---|
Molekularformel |
C23H25ClN6O4S |
Molekulargewicht |
517 g/mol |
IUPAC-Name |
3-(3-chloro-1,2,4-triazol-1-yl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C23H25ClN6O4S/c1-14-6-19(28-34-14)29-35(32,33)18-4-2-17(3-5-18)26-20(31)22-8-15-7-16(9-22)11-23(10-15,12-22)30-13-25-21(24)27-30/h2-6,13,15-16H,7-12H2,1H3,(H,26,31)(H,28,29) |
InChI-Schlüssel |
HWPVFVMKOCNGIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Cl |
Kanonische SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)


![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)
![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)

![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)

![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)

![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)